molecular formula C6H4ClN3 B1400781 4-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 1269823-02-0

4-chloro-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B1400781
CAS No.: 1269823-02-0
M. Wt: 153.57 g/mol
InChI Key: ZFLNONQYWSGQNP-UHFFFAOYSA-N
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Description

4-chloro-7H-pyrrolo[2,3-c]pyridazine is a chemical compound with the molecular formula C6H4ClN3 . It is a versatile compound with diverse properties and is used as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .


Synthesis Analysis

The synthesis of this compound has been described in several studies . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridazine core with a chlorine atom at the 4-position . The molecular weight of this compound is 153.57 g/mol .


Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .


Physical And Chemical Properties Analysis

This compound appears as a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Ring System Synthesis : Pyrrolo[3,2-c]pyridazine derivatives, including structures related to 4-chloro-7H-pyrrolo[2,3-c]pyridazine, have been synthesized, showcasing the creation of novel pyrrolopyridazine ring systems (Cook & Castle, 1973).
  • Crystal Structure and DFT Calculations : Triazole pyridazine derivatives, closely related to this compound, have been synthesized and their crystal structures characterized. Density functional theory (DFT) calculations were performed to understand their quantum chemical parameters (Sallam et al., 2021).

Synthetic Routes and Chemical Transformations

  • Synthesis of Pyrrolopyridazines : Various synthetic routes have been explored for pyrrolopyridazines, including methods that might be applicable to this compound (Amer et al., 2007).
  • β-Spirolactams and Pyrrolopyridazines : Research has shown that β-spirolactams can be transformed into pyrrolo[2,3-c]pyridazin-6-ones, indicating a potential synthetic pathway for compounds like this compound (Stoll et al., 2015).

Biological Properties and Applications

  • Biological Activity Investigations : Studies on pyridazine derivatives have noted significant pharmaceutical importance, including anti-tumor and anti-inflammatory activities, which might extend to compounds like this compound (Sallam et al., 2021).

Chemical Properties and Reactions

  • Reactivity and Substitution Studies : Pyrrolo[1,2-b]pyridazines have been prepared and investigated for electrophilic substitutions, providing insights into the reactivity of similar compounds like this compound (Zupan et al., 1971).

Future Directions

The unique properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine make it a versatile compound with potential applications in various fields, such as organic synthesis and drug discovery . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Analysis

Biochemical Properties

4-chloro-7H-pyrrolo[2,3-c]pyridazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . By inhibiting α-amylase, this compound can modulate glucose levels in the body, making it a potential candidate for the treatment of diabetes. Additionally, this compound has been found to interact with other biomolecules, such as receptors and transporters, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses . By affecting this pathway, the compound can alter gene expression and cellular functions, potentially leading to therapeutic applications in cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of enzymes, such as α-amylase, leading to their inhibition . Additionally, this compound can interact with receptors and transporters, modulating their activity and influencing downstream signaling pathways. These interactions result in changes in gene expression and cellular functions, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, this compound can exhibit toxic or adverse effects, such as liver damage and alterations in metabolic activity. These dosage effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit α-amylase, affecting the breakdown of starch into glucose . Additionally, this compound can modulate other metabolic pathways, such as those involved in lipid metabolism and energy production. These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, making it important to understand its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLNONQYWSGQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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